molecular formula C24H26IOP B14239386 Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane CAS No. 540743-29-1

Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane

Cat. No.: B14239386
CAS No.: 540743-29-1
M. Wt: 488.3 g/mol
InChI Key: KFCPFIZVJRBHLR-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine oxides It is characterized by the presence of two 3,5-dimethylphenyl groups and one 2-iodo-3,5-dimethylphenyl group attached to a central phosphorus atom

Preparation Methods

The synthesis of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylphosphine with iodine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar compounds to Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane include:

    Bis(3,5-dimethylphenyl)phosphine: Lacks the iodine atom and has different reactivity.

    Bis(3,5-dimethylphenyl)phosphine oxide: Similar structure but without the iodine substitution.

    Phosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.

Properties

CAS No.

540743-29-1

Molecular Formula

C24H26IOP

Molecular Weight

488.3 g/mol

IUPAC Name

1-bis(3,5-dimethylphenyl)phosphoryl-2-iodo-3,5-dimethylbenzene

InChI

InChI=1S/C24H26IOP/c1-15-7-16(2)11-21(10-15)27(26,22-12-17(3)8-18(4)13-22)23-14-19(5)9-20(6)24(23)25/h7-14H,1-6H3

InChI Key

KFCPFIZVJRBHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3I)C)C)C

Origin of Product

United States

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